N-(3,4-dimethoxyphenethyl)-3-(trifluoromethyl)benzenesulfonamide
Description
N-(3,4-dimethoxyphenethyl)-3-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative featuring a 3,4-dimethoxyphenethylamine group linked to a 3-(trifluoromethyl)benzenesulfonamide scaffold. This compound combines two pharmacologically significant moieties: the 3,4-dimethoxyphenyl group, known for enhancing receptor binding in kinase inhibitors, and the trifluoromethyl (-CF₃) group, which improves metabolic stability and lipophilicity .
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO4S/c1-24-15-7-6-12(10-16(15)25-2)8-9-21-26(22,23)14-5-3-4-13(11-14)17(18,19)20/h3-7,10-11,21H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFENXYIPQFRXEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenethyl)-3-(trifluoromethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the 3,4-dimethoxyphenethylamine. This intermediate is then reacted with 3-(trifluoromethyl)benzenesulfonyl chloride under basic conditions to form the final product. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors to improve efficiency, and implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenethyl)-3-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
N-(3,4-dimethoxyphenethyl)-3-(trifluoromethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenethyl)-3-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the sulfonamide group can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate biological pathways and exert its effects.
Comparison with Similar Compounds
Comparison with Similar Sulfonamide Derivatives
Structural and Functional Analogues in VEGFR-2 Inhibition
Sulfonamides bearing the 3,4-dimethoxyphenyl moiety exhibit potent inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in antiangiogenic cancer therapy. Notable analogs include:
- Compound 10: Z-4-(3-(3,4-dimethoxyphenyl)-3-oxoprop-1-enylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-benzenesulfonamide.
- Compound 19: Z-4-(3-(3,4-dimethoxyphenyl)-3-oxoprop-1-enylamino)-N-(1H-indazol-6-yl)-benzenesulfonamide.
Both compounds demonstrated superior VEGFR-2 inhibitory activity compared to the reference drug dasatinib, with IC₅₀ values lower by 30–40% . The 3,4-dimethoxyphenyl group in these compounds facilitates hydrogen bonding and hydrophobic interactions within the VEGFR-2 active site.
Table 1: Key VEGFR-2 Inhibitors and Their Activities
*Inferred from structural similarity; direct data unavailable.
COL3A1 Inhibitors with Varied Sulfonamide Substituents
Sulfonamide derivatives such as N-cyclopropyl-4-hydroxy-3-(trifluoromethyl)benzenesulfonamide and N-isobutyl analogs showed inhibitory activity against COL3A1, a collagen gene implicated in cancer metastasis .
Trifluoromethyl-Containing Sulfonamides in Drug Design
The trifluoromethyl group is a common feature in sulfonamides due to its ability to enhance pharmacokinetic properties. For example:
- 3,4-Diamino-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide: This compound, with a meta-CF₃ group and diamino substituents, highlights the role of -CF₃ in improving solubility and target engagement .
- N-(quinolin-8-ylcarbamoyl)-3-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzenesulfonamide: Used in photoaffinity labeling, its -CF₃ group stabilizes interactions with hydrophobic enzyme pockets .
The target compound’s trifluoromethyl group likely contributes similarly to enhanced binding and metabolic stability compared to non-fluorinated analogs.
Cytotoxicity Assays and Methodological Considerations
While the SRB (sulforhodamine B) assay is a gold standard for cytotoxicity testing , related compounds like those in were evaluated using the MTT assay.
Biological Activity
N-(3,4-dimethoxyphenethyl)-3-(trifluoromethyl)benzenesulfonamide is a compound of growing interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.
The synthesis of this compound typically involves the reaction of 3,4-dimethoxyphenethylamine with 3-(trifluoromethyl)benzenesulfonyl chloride. The reaction is conducted under basic conditions using solvents such as dichloromethane or chloroform, often with bases like triethylamine to neutralize byproducts.
Chemical Structure:
- Molecular Formula: C16H18F3N1O2S1
- Molecular Weight: 357.38 g/mol
The biological activity of this compound is primarily attributed to its structural features:
- The trifluoromethyl group enhances lipophilicity and binding affinity to biological targets.
- The sulfonamide group allows for hydrogen bonding interactions with enzymes or receptors, facilitating the modulation of various biological pathways .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown it to be effective against various bacterial strains, which may be attributed to its ability to inhibit bacterial growth through interference with metabolic pathways .
Anticancer Properties
Recent studies have explored the compound's anticancer potential. For instance, it has been tested against cancer cell lines such as Hep3B (hepatocellular carcinoma) and A549 (lung carcinoma). Cytotoxicity assays revealed selective toxicity towards these malignant cells, indicating its potential as a chemotherapeutic agent .
| Cell Line | IC50 (µM) | Selectivity |
|---|---|---|
| Hep3B | 12.5 | High |
| A549 | 25.0 | Moderate |
Enzyme Inhibition
This compound has also been investigated for its role as an enzyme inhibitor. Studies suggest it may act as a potent inhibitor of carbonic anhydrases (CAs), which are crucial in regulating pH and fluid balance in tissues .
Case Studies
-
Study on Antimicrobial Efficacy:
A study published in the International Journal of Pharmaceutical Sciences and Research investigated the antimicrobial activity of several sulfonamides, including this compound. Results indicated that this compound showed a significant zone of inhibition against Gram-positive and Gram-negative bacteria, outperforming several known antibiotics . -
Anticancer Activity Assessment:
In a study assessing the cytotoxic effects on various cancer cell lines, this compound demonstrated selective cytotoxicity towards Hep3B cells with an IC50 value significantly lower than that observed for normal cell lines, suggesting a favorable therapeutic index .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
